molecular formula C51H78S2Sn2 B598826 [7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane CAS No. 1201921-81-4

[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

Cat. No.: B598826
CAS No.: 1201921-81-4
M. Wt: 992.725
InChI Key: QHVSWTQJBACOQM-UHFFFAOYSA-N
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Description

[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have a wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves the reaction of organotin precursors with specific organic ligands. The reaction conditions may include:

    Solvents: Common solvents such as toluene or dichloromethane.

    Catalysts: Catalysts like palladium or platinum complexes.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-120°C).

Industrial Production Methods

Industrial production of such compounds may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: The tin atoms in the compound can participate in substitution reactions, where ligands are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Organotin compounds are used as catalysts in various organic reactions, including polymerization and coupling reactions.

    Synthesis: They serve as intermediates in the synthesis of complex organic molecules.

Biology

    Antimicrobial Agents: Some organotin compounds exhibit antimicrobial properties and are used in biocidal formulations.

    Enzyme Inhibition: They can act as inhibitors of certain enzymes, making them useful in biochemical research.

Medicine

    Anticancer Agents: Research has shown that certain organotin compounds have potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

Industry

    Stabilizers: Organotin compounds are used as stabilizers in the production of PVC and other polymers.

    Coatings: They are used in marine coatings to prevent biofouling.

Mechanism of Action

The mechanism by which [7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The tin atoms can coordinate with various biological molecules, disrupting their normal function and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Chloride: Another organotin compound with similar applications in catalysis and biocidal formulations.

    Triphenyltin Hydroxide: Used as a fungicide and in polymer stabilization.

    Dibutyltin Dilaurate: Commonly used as a catalyst in the production of polyurethane foams.

Uniqueness

[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is unique due to its specific structure, which may confer distinct reactivity and biological activity compared to other organotin compounds. Its large, complex organic ligands may also influence its solubility and interaction with other molecules.

Properties

IUPAC Name

[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H60S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-27-37-29-23-25-31-39(37)45(41-33-35-46-43(41)44-42(45)34-36-47-44)40-32-26-24-30-38(40)28-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h23-26,29-34H,3-22,27-28H2,1-2H3;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVSWTQJBACOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1C2(C3=C(C4=C2C=C(S4)[Sn](C)(C)C)SC(=C3)[Sn](C)(C)C)C5=CC=CC=C5CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H78S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857038
Record name [4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

992.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201921-81-4
Record name [4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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